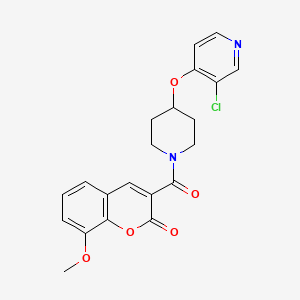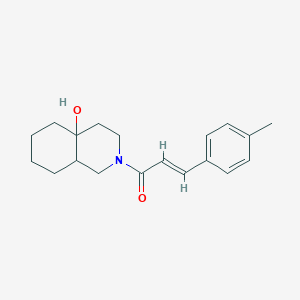
(E)-1-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-(p-tolyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-(p-tolyl)prop-2-en-1-one is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as HPI-4 and has been synthesized using different methods. In
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for (E)-1-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-(p-tolyl)prop-2-en-1-one involves the condensation of p-tolualdehyde with 4a-hydroxyoctahydroisoquinoline in the presence of an acid catalyst, followed by the addition of acetylacetone to the resulting product.
Starting Materials
p-tolualdehyde, 4a-hydroxyoctahydroisoquinoline, acid catalyst, acetylacetone
Reaction
Step 1: Condensation of p-tolualdehyde with 4a-hydroxyoctahydroisoquinoline in the presence of an acid catalyst to form (E)-1-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-(p-tolyl)prop-2-en-1-ol, Step 2: Dehydration of (E)-1-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-(p-tolyl)prop-2-en-1-ol to form (E)-1-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-(p-tolyl)prop-2-en-1-one, Step 3: Addition of acetylacetone to (E)-1-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-(p-tolyl)prop-2-en-1-one to form the final product
科学的研究の応用
HPI-4 has shown promising results in various scientific research applications. One of the main areas of research is its potential as an anti-cancer agent. Studies have shown that HPI-4 inhibits the growth of cancer cells by inducing apoptosis, a process that leads to programmed cell death. HPI-4 has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for various inflammatory diseases.
作用機序
The mechanism of action of HPI-4 is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes involved in cancer cell growth and inflammation. HPI-4 has also been shown to induce the activity of certain proteins that are involved in apoptosis.
生化学的および生理学的効果
HPI-4 has been shown to have various biochemical and physiological effects. Studies have shown that it inhibits the activity of certain enzymes involved in cancer cell growth and inflammation. HPI-4 has also been shown to induce the activity of certain proteins that are involved in apoptosis. It has also been shown to have antioxidant properties, making it a potential therapeutic agent for various oxidative stress-related diseases.
実験室実験の利点と制限
One of the advantages of using HPI-4 in lab experiments is its potential as an anti-cancer and anti-inflammatory agent. This makes it a useful tool for studying the mechanisms of cancer cell growth and inflammation. However, one of the limitations of using HPI-4 is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on HPI-4. One area of research is the development of new methods for synthesizing HPI-4 that are more efficient and cost-effective. Another area of research is the development of new derivatives of HPI-4 that have improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of HPI-4 and its potential as a therapeutic agent for various diseases.
Conclusion
In conclusion, HPI-4 is a chemical compound that has shown promising results in various scientific research applications. Its potential as an anti-cancer and anti-inflammatory agent makes it a useful tool for studying the mechanisms of cancer cell growth and inflammation. Further research is needed to fully understand the mechanism of action of HPI-4 and its potential as a therapeutic agent for various diseases.
特性
IUPAC Name |
(E)-1-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-3-(4-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-15-5-7-16(8-6-15)9-10-18(21)20-13-12-19(22)11-3-2-4-17(19)14-20/h5-10,17,22H,2-4,11-14H2,1H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRVLKZZWCCNFP-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)N2CCC3(CCCCC3C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)N2CCC3(CCCCC3C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-(p-tolyl)prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

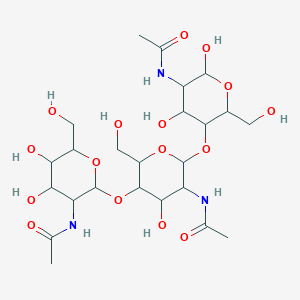
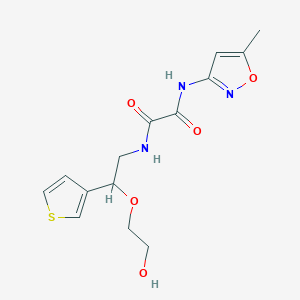
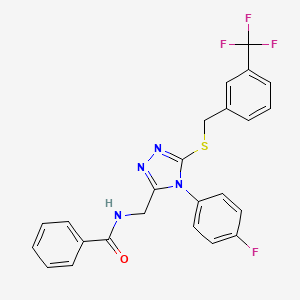
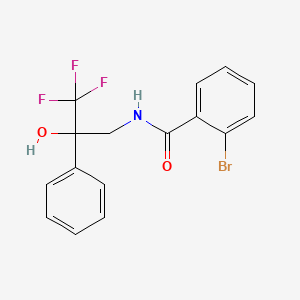
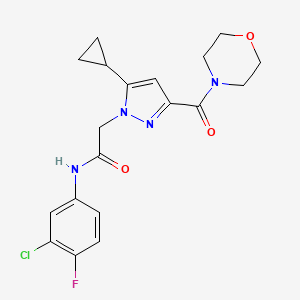
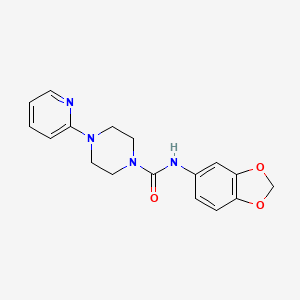
![(E)-4-(Dimethylamino)-N-[(1-ethyl-2,3-dihydroindol-5-yl)methyl]but-2-enamide](/img/structure/B2559557.png)
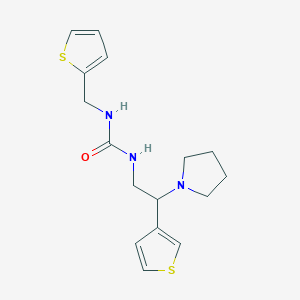
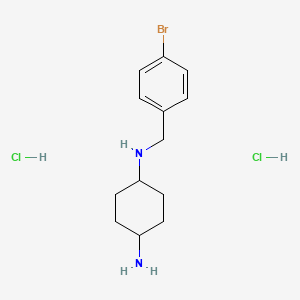
![4-[3-(2-ethyl-1H-imidazol-1-yl)piperidine-1-carbonyl]-2,3-difluoropyridine](/img/structure/B2559562.png)
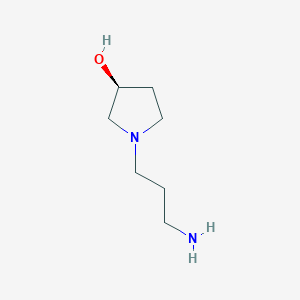
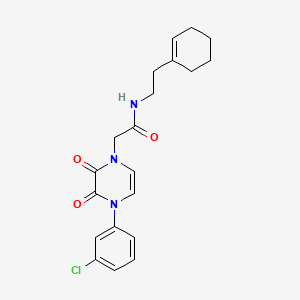
![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3-oxo-1,2-dihydroisoindole-4-carboxamide;hydrochloride](/img/structure/B2559568.png)
